molecular formula C13H17NO B5330863 1-[(3-methylphenyl)acetyl]pyrrolidine

1-[(3-methylphenyl)acetyl]pyrrolidine

Cat. No.: B5330863
M. Wt: 203.28 g/mol
InChI Key: QUHDMVNOCRNKHU-UHFFFAOYSA-N
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Description

1-[(3-Methylphenyl)acetyl]pyrrolidine is a pyrrolidine derivative characterized by a 3-methylphenylacetyl group attached to the pyrrolidine nitrogen. Pyrrolidine, a five-membered saturated heterocyclic amine, serves as a versatile scaffold in medicinal chemistry due to its conformational rigidity and ability to enhance pharmacokinetic properties.

Properties

IUPAC Name

2-(3-methylphenyl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11-5-4-6-12(9-11)10-13(15)14-7-2-3-8-14/h4-6,9H,2-3,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHDMVNOCRNKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198336
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Therapeutic Potential and Limitations

  • Neuroactive Potential: Structural parallels to 3-methyl Rolicyclidine (a PCPy analog) suggest possible NMDA receptor modulation, though this requires experimental confirmation .
  • MAO Inhibition : The methylenedioxyphenyl analog from Piper longum demonstrates MAO-A inhibition, indicating that substituent polarity and π-π interactions are critical for this activity .

Data Tables

Table 1: Structural Features and Bioactivity

Feature 1-[(3-Methylphenyl)acetyl]pyrrolidine NVP-LAF237 3-Methyl Rolicyclidine
Core Structure Pyrrolidine Pyrrolidine + cyano group Pyrrolidine + cyclohexyl
Key Substituent 3-Methylphenylacetyl 3-Hydroxyadamantylamino-acetyl 3-Methylphenylcyclohexyl
Documented Activity None DPP-IV inhibition (IC₅₀ = 18 nM) Forensic/Research standard
Bioavailability Unknown >70% (oral) Not applicable

Q & A

Basic: What are the optimal synthetic routes for 1-[(3-methylphenyl)acetyl]pyrrolidine, and how do reaction conditions influence yield?

The synthesis of pyrrolidine derivatives typically involves nucleophilic substitution or coupling reactions. For example:

  • Acylation of pyrrolidine : React pyrrolidine with 3-methylphenylacetyl chloride under basic conditions (e.g., triethylamine in THF) to form the acetylated product. Control reaction temperature (0–25°C) to minimize side reactions like over-acylation .
  • Cross-coupling strategies : Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) if aryl halides are intermediates, as seen in structurally similar compounds .
  • Yield optimization : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity with HPLC (>95%) .

Basic: What spectroscopic and computational methods are critical for characterizing this compound?

  • NMR analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm the pyrrolidine ring’s substitution pattern and the acetyl group’s integration. For example, the methyl group on the phenyl ring appears as a singlet at ~2.3 ppm .
  • Mass spectrometry (HRMS) : Validate molecular weight (expected ~259.3 g/mol for C13H17NOC_{13}H_{17}NO) and fragmentation patterns .
  • X-ray crystallography : Resolve stereochemistry if chiral centers are present (e.g., in analogues with azetidine rings) .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide reactivity studies .

Advanced: How does the 3-methylphenyl substituent influence the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Steric and electronic effects : The 3-methyl group enhances lipophilicity, potentially improving membrane permeability. However, bulky substituents may reduce binding to sterically constrained active sites (e.g., observed in DPP-4 inhibitors with similar structures) .
  • SAR studies : Compare analogues with substituents at para/meta positions. For example, 4-methoxy or 4-fluoro variants may show altered affinity due to electronic effects .
  • Docking simulations : Use AutoDock or Schrödinger to model interactions with targets like serotonin receptors or metabolic enzymes .

Advanced: What experimental strategies resolve contradictions in biological activity data (e.g., conflicting IC50 values across studies)?

  • Assay standardization : Ensure consistent conditions (e.g., pH, temperature, cell lines). For instance, discrepancies in enzyme inhibition assays may arise from varying ATP concentrations .
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling .
  • Meta-analysis : Compare data across structurally related compounds (e.g., pyrrolidine-2,5-dione derivatives) to identify trends in substituent effects .

Advanced: How can researchers design derivatives of this compound for improved metabolic stability?

  • Pro-drug approaches : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability, as seen in DPP-4 inhibitor design .
  • Cytochrome P450 resistance : Replace labile methyl groups with halogens (e.g., fluorine) to reduce oxidative metabolism .
  • In vitro ADME profiling : Use liver microsomes and hepatocyte assays to quantify metabolic half-life and identify vulnerable sites .

Advanced: What mechanistic insights explain the compound’s activity in neurological or metabolic pathways?

  • Receptor modulation : The pyrrolidine core may interact with σ-1 receptors or NMDA antagonists, similar to arylcyclohexylamine derivatives .
  • Enzyme inhibition : The acetyl group could mimic peptide substrates in proteases (e.g., DPP-4), blocking catalytic activity via competitive binding .
  • Transcriptomic profiling : Use RNA-seq to identify downstream gene expression changes in treated neuronal or pancreatic cell lines .

Basic: What safety and handling protocols are recommended for this compound in laboratory settings?

  • Hazard mitigation : Use PPE (gloves, goggles) and work in a fume hood, as pyrrolidine derivatives may irritate skin/mucous membranes .
  • Storage : Store at -20°C in airtight containers to prevent degradation (stability ≥5 years under inert gas) .
  • Waste disposal : Follow institutional guidelines for organic solvents and nitrogen-containing compounds .

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